![molecular formula C13H18N2O3S B12440415 ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12440415.png)
ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is an organic compound belonging to the class of alpha amino acids and derivatives. This compound features a unique thieno[2,3-c]pyridine core structure, which is often found in various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve heating a mixture of starting materials at elevated temperatures (e.g., 130°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where large quantities of starting materials are reacted in reactors under optimized conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .
科学研究应用
Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 2-amino-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid
- 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Uniqueness
Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its thieno[2,3-c]pyridine core structure is particularly noteworthy, as it is often associated with various biological activities and potential therapeutic applications .
属性
分子式 |
C13H18N2O3S |
|---|---|
分子量 |
282.36 g/mol |
IUPAC 名称 |
ethyl 2-amino-6-propanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O3S/c1-3-10(16)15-6-5-8-9(7-15)19-12(14)11(8)13(17)18-4-2/h3-7,14H2,1-2H3 |
InChI 键 |
VBNVYSIPGKNVQG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
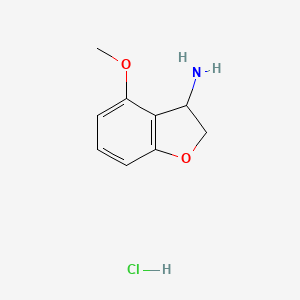
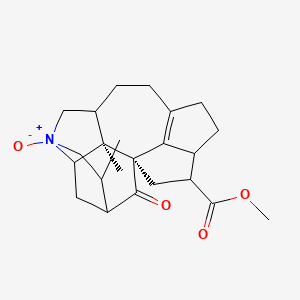
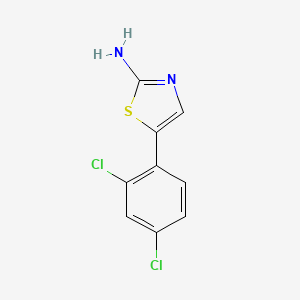
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

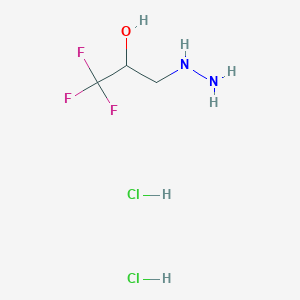
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)

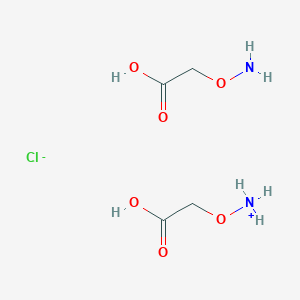
![4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440407.png)
